molecular formula C17H17NO2S B1312124 N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 7062-14-8

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1312124
CAS RN: 7062-14-8
M. Wt: 299.4 g/mol
InChI Key: QCHRPIDSGGOKEJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any known names or identifiers. It may also include information on its source or how it was first synthesized.



Synthesis Analysis

This involves a detailed examination of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved. It may also discuss the yield and purity of the final product.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, often using techniques like X-ray crystallography or NMR spectroscopy. The analysis would identify the compound’s functional groups and the arrangement of its atoms.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamides (BTAs), compounds that share structural similarities with the target molecule, have shown significant promise in supramolecular chemistry and nanotechnology applications. Their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior have enabled their full utilization as versatile supramolecular building blocks. These compounds have found applications ranging from nanotechnology to polymer processing and biomedical applications, capitalizing on their ability to self-assemble into nanometer-sized rod-like structures stabilized by threefold H-bonding. The adaptable nature of these multipurpose building blocks promises a bright future in various scientific domains (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis and Chemical Transformations

Research on 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles, which are structurally related to the target compound, has demonstrated their powerful synthetic potential in the synthesis of various heterocyclic compounds. These include 1-benzofurans, indoles, 1-benzothiophenes, 1-benzoselenophenes, and their more complex derivatives. The findings highlight the use of such structures in advancing organic synthesis, offering pathways to synthesize a wide array of heterocyclic compounds with potential applications in medicinal chemistry and material sciences (Petrov & Androsov, 2013).

Biodegradation and Environmental Chemistry

Condensed thiophenes, which include structural elements akin to those in the target molecule, play a significant role in the organosulfur compounds found in petroleum and other fossil fuel products. Studies on the biodegradation of benzothiophenes and dibenzothiophenes have provided insights into the degradation pathways of these compounds in petroleum-contaminated environments. Understanding the biodegradation of such structures is crucial for addressing environmental pollution and developing methods for the remediation of contaminated sites (Kropp & Fedorak, 1998).

Safety And Hazards

This would involve examining any known safety hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.


Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, or ways its synthesis could be improved.


properties

IUPAC Name

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-11(19)12-6-8-13(9-7-12)18-17(20)15-10-21-16-5-3-2-4-14(15)16/h6-10H,2-5H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHRPIDSGGOKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80414161
Record name N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS RN

7062-14-8
Record name N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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